molecular formula C16H16FN5O2 B2725867 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide CAS No. 899751-58-7

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide

Cat. No. B2725867
CAS RN: 899751-58-7
M. Wt: 329.335
InChI Key: NTFLCFAWNGFGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide” is a compound that belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Scientific Research Applications

Radiolabeled Pyrazolo[1,5-a]pyrimidine Derivatives for Tumor Detection

Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and labeled with fluorine-18 for potential use in positron emission tomography (PET) imaging for tumor detection. These derivatives exhibit high uptake in tumor cells and significant tumor-to-brain uptake ratios, suggesting their utility as new probes for PET tumor imaging (Xu et al., 2011).

Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran

Fluoro substituted benzo[b]pyran derivatives, which include pyrazole and pyrimidine thione derivatives, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting their potential as anti-cancer agents (Hammam et al., 2005).

Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines, closely related to known TSPO ligands, have been synthesized and evaluated for their ability to bind TSPO, an early biomarker of neuroinflammatory processes. These compounds, including radiolabeled versions, have shown potential as in vivo PET radiotracers for imaging neuroinflammation (Damont et al., 2015).

Adenosine Receptor Affinity for Cardiovascular Applications

Pyrazolo[3,4-d]pyrimidines analogues of 1-methylisoguanosine have been investigated for their affinity to A1 adenosine receptors, indicating potential for cardiovascular applications. These compounds have shown selective activity at A1 receptors, suggesting their utility in developing cardiovascular therapeutics (Harden et al., 1991).

Antipsoriatic Activity through FLT3 Inhibition

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a potential target for psoriasis treatment. One compound exhibited significant antipsoriatic effects in a psoriatic animal model, highlighting the therapeutic potential of these compounds in treating psoriasis (Li et al., 2016).

Future Directions

Pyrazolo[3,4-d]pyrimidines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been implicated in various biological activities, making them potential targets for future research .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFLCFAWNGFGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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